

An In-depth Technical Guide to the Molecular Structure of Benzyltriethylammonium Hydroxide

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Compound of Interest

Compound Name: *Benzyltriethylammonium
hydroxide*

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Introduction

Benzyltriethylammonium hydroxide (BTEAH) is a quaternary ammonium compound with significant applications in organic synthesis and materials science. Its utility as a phase-transfer catalyst, a strong organic base, and a structure-directing agent stems directly from its unique molecular architecture. This guide provides a comprehensive overview of the molecular structure of BTEAH, supported by available experimental data and methodologies.

Molecular Composition and Connectivity

Benzyltriethylammonium hydroxide is an ionic compound consisting of a benzyltriethylammonium cation ($[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_3]^+$) and a hydroxide anion (OH^-).

Table 1: General Properties of **Benzyltriethylammonium Hydroxide**

| Property | Value | Reference |
|------------------|--|-----------|
| Chemical Formula | C ₁₃ H ₂₃ NO | [1] |
| Molecular Weight | 209.33 g·mol ⁻¹ | [1] |
| IUPAC Name | N-Benzyl-N,N-diethylethanaminium hydroxide | [1] |
| CAS Number | 1836-42-6 | [1] |

The core of the cation is a central, positively charged nitrogen atom bonded to one benzyl group and three ethyl groups. The benzyl group consists of a phenyl ring attached to a methylene bridge (-CH₂-). The hydroxide anion exists as a separate entity, ionically bonded to the quaternary ammonium cation.

Molecular Geometry and Quantitative Structural Data

Precise experimental determination of the crystal structure of **benzyltriethylammonium hydroxide** is not readily available in the published literature. However, the molecular structure of the benzyltriethylammonium cation has been well-characterized through X-ray crystallography of its chloride salt, benzyltriethylammonium chloride. This data provides valuable insights into the bond lengths and angles of the cation, which are expected to be very similar in the hydroxide salt.

Table 2: Selected Bond Lengths and Angles of the Benzyltriethylammonium Cation (from Benzyltriethylammonium Chloride Crystal Structure)

| Bond/Angle | Value |
|----------------------|---|
| Bond Lengths (Å) | |
| N-C(ethyl) | Data not explicitly found in search results |
| N-C(benzyl) | Data not explicitly found in search results |
| C-C (phenyl ring) | Data not explicitly found in search results |
| **Bond Angles (°) ** | |
| C(ethyl)-N-C(ethyl) | Data not explicitly found in search results |
| C(ethyl)-N-C(benzyl) | Data not explicitly found in search results |
| N-C-C (benzyl) | Data not explicitly found in search results |

Note: While the search results confirm the existence of crystal structure data for benzyltriethylammonium chloride, the specific bond lengths and angles were not explicitly detailed in the provided snippets. For precise values, direct consultation of crystallographic databases with the given reference would be necessary.

The nitrogen atom at the center of the cation adopts a tetrahedral geometry, typical for a quaternary ammonium salt. The benzyl and ethyl groups are arranged around this central nitrogen atom. The phenyl ring of the benzyl group is planar.

Experimental Protocols

Synthesis of Benzyltriethylammonium Hydroxide

A common method for the synthesis of **benzyltriethylammonium hydroxide** involves a two-step process:

- Synthesis of Benzyltriethylammonium Halide (e.g., Chloride): This is typically achieved through the quaternization of triethylamine with benzyl chloride.
 - Reaction: $\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{N}(\text{C}_2\text{H}_5)_3 \rightarrow [\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_3]^+\text{Cl}^-$
 - Procedure: Benzyl chloride, triethylamine, and a solvent such as acetone are refluxed for several hours. The product, benzyltriethylammonium chloride, precipitates upon cooling

and can be isolated by filtration.[2]

- Conversion to **Benzyltriethylammonium Hydroxide**: The halide salt is then converted to the hydroxide salt, often through an ion exchange reaction or by reaction with a strong base. A general method involves reacting the halide salt with a hydroxide source, such as potassium hydroxide, in a suitable solvent.[3] Another approach is through electrolysis of the halide salt solution.[3]
 - Example using Ion Exchange: A solution of benzyltriethylammonium chloride is passed through an anion exchange resin that has been charged with hydroxide ions. The chloride ions are exchanged for hydroxide ions, yielding an aqueous solution of **benzyltriethylammonium hydroxide**.
 - Example using Electrolysis: A high-purity solution of **benzyltriethylammonium hydroxide** can be prepared by the continuous electrolysis of a benzyltriethylammonium chloride solution in a three-chamber, two-membrane system.[3]

Structural Characterization

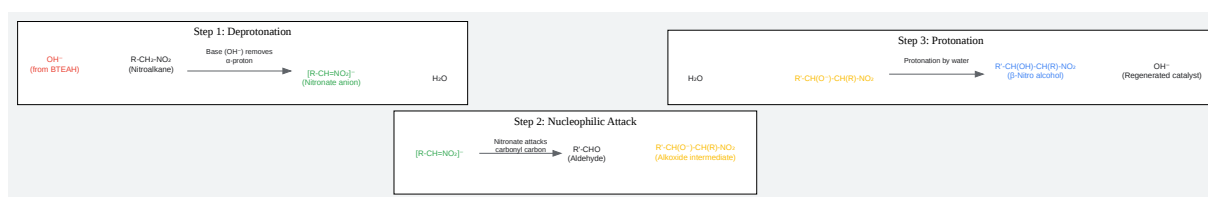
The primary method for determining the precise three-dimensional structure of a crystalline compound like **benzyltriethylammonium hydroxide** is single-crystal X-ray diffraction.

- Methodology:
 - Crystal Growth: High-quality single crystals of **benzyltriethylammonium hydroxide** would need to be grown. This can be achieved by slow evaporation of a saturated solution or by controlled cooling.
 - Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.
 - Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Application in Reaction Mechanisms: The Nitroaldol (Henry) Reaction

Benzyltriethylammonium hydroxide is an effective catalyst for the nitroaldol or Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.^{[4][5]}

The following diagram illustrates the proposed mechanism for the base-catalyzed nitroaldol reaction, where $B:^-$ represents the hydroxide ion from BTEAH.



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Mechanism of the **Benzyltriethylammonium Hydroxide** Catalyzed Nitroaldol Reaction.

In this mechanism, the hydroxide ion from BTEAH acts as a base to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and an alkoxide intermediate. Finally, protonation of the alkoxide by water (formed in the initial deprotonation step) yields the β -nitro alcohol product and regenerates the hydroxide catalyst.

Conclusion

Benzyltriethylammonium hydroxide is a quaternary ammonium salt with a well-defined ionic structure. While detailed crystallographic data for the hydroxide form is elusive, the structure of the benzyltriethylammonium cation is understood from its halide salts. Its utility as a catalyst is directly linked to the basicity of the hydroxide anion and the phase-transfer capabilities of the lipophilic cation. The provided synthetic and mechanistic information serves as a valuable resource for researchers and professionals in drug development and organic synthesis. Further experimental studies, particularly single-crystal X-ray diffraction of the hydroxide salt, would provide a more complete understanding of its solid-state structure.

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